N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
Description
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-phenylthiazole moiety and a 5-nitrofuran carboxamide group. The nitrofuran group is a strong electron-withdrawing substituent, which may enhance bioactivity by influencing electronic distribution and intermolecular interactions.
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4S/c1-11-9-15(20-17(24)14-7-8-16(27-14)23(25)26)22(21-11)18-19-13(10-28-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVSZQMIOYRQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 4-phenylthiazol-2-amine with appropriate reagents under controlled conditions.
Pyrazole Formation: The pyrazole ring is formed by cyclization reactions involving hydrazine derivatives and diketones.
Nitrofuran Incorporation: The nitrofuran moiety is introduced through nitration reactions of furan derivatives.
Final Coupling: The final step involves coupling the thiazole-pyrazole intermediate with the nitrofuran carboxamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of thiazole, pyrazole, and nitrofuran moieties, contributing to its biological activity. The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Common methods include condensation reactions between thiazole derivatives and pyrazole precursors under various conditions.
Antimicrobial Properties
Research indicates that compounds with thiazole and pyrazole structures often exhibit significant antimicrobial activity. N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been studied for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. The unique structural features allow it to interact with multiple biological targets, enhancing its efficacy against complex diseases like cancer.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential for development as a new antimicrobial agent.
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) showed that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells. This selectivity suggests a favorable therapeutic index for further development.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with cellular pathways such as signal transduction, apoptosis, or cell cycle regulation, resulting in its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The target compound’s 5-nitrofuran carboxamide distinguishes it from analogs like 3a–3d (cyano-substituted) and Compound V (nitrophenyl) . Compound 37a includes a phenacyl bridge, which contributes to its anticancer activity (IC₅₀ = 23.01 μM). The absence of this bridge in the target compound suggests divergent pharmacological targets.
Synthesis and Yield :
- Yields for analogs range from 62–77% , typical for multi-step heterocyclic syntheses. The target compound’s synthesis likely involves similar coupling strategies (e.g., EDCI/HOBt-mediated amidation or cyclocondensation ), though nitrofuran incorporation may require specialized nitration steps.
Spectroscopic Trends: The cyano group in 3a–3d produces distinct IR absorptions (~2230 cm⁻¹) , while the target compound’s nitrofuran would show characteristic NO₂ stretching (~1520–1350 cm⁻¹). NMR signals for aromatic protons in the 7.0–8.1 ppm range are consistent across analogs .
Bioactivity Implications: Nitrofurans are known for antibacterial/antiparasitic activity, contrasting with the anticancer focus of Compound 37a or the undefined activity of chloro/cyano analogs. The target compound’s efficacy may depend on the nitro group’s redox activity, which can generate cytotoxic radicals in anaerobic environments.
Molecular and Electronic Comparisons
Noncovalent Interactions:
The nitrofuran group enhances the compound’s capacity for hydrogen bonding (via nitro oxygen) and π-π stacking (aromatic thiazole/pyrazole), critical for target engagement. In contrast, cyano or chloro substituents in analogs primarily contribute to hydrophobic interactions or halogen bonding .
Computational Analysis:
Tools like Multiwfn could quantify electronic effects:
- The nitro group’s electron-withdrawing nature likely reduces electron density on the pyrazole ring, altering reactivity in nucleophilic substitution or redox reactions.
Biological Activity
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features multiple heterocyclic structures, primarily a thiazole ring, a pyrazole moiety, and a nitrofuran group. Its molecular formula is with a molecular weight of approximately 342.36 g/mol. The unique arrangement of these functional groups contributes to its diverse biological properties.
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Condensation Reaction : The initial step involves the condensation of 4-phenylthiazole with 3-methylpyrazole in the presence of suitable catalysts.
- Formation of Nitro Group : The introduction of the nitro group can be achieved through nitration reactions under controlled conditions.
- Carboxamide Formation : The final step involves the conversion of the resulting intermediate into the carboxamide derivative through reaction with appropriate amines.
Biological Activities
This compound exhibits significant biological activities, particularly in antimicrobial and anticancer studies.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and pyrazole moieties often display antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10g | P. mirabilis | 15 |
| 10q | S. aureus | 18 |
| 10r | A. niger | 20 |
These results suggest that compounds related to this compound have promising antibacterial and antifungal properties, making them potential candidates for further development in treating infections .
Anticancer Activity
In vitro studies have shown that this compound can inhibit cancer cell lines effectively. For example, it has demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the modulation of apoptotic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It can modulate receptors that play critical roles in inflammation and cancer progression.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against E. coli, S. aureus, and fungi such as Candida albicans, showing significant inhibition at concentrations as low as 31.25 µg/mL .
- Cytotoxicity in Cancer Cells : Another investigation assessed its cytotoxic effects on human breast cancer cells (MCF7) and reported an IC50 value indicating potent activity compared to standard chemotherapeutic agents .
Q & A
Q. What statistical approaches are recommended for analyzing conflicting cytotoxicity data across cell lines?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC50 values. Use principal component analysis (PCA) to identify covariates (e.g., cell line origin, metabolic activity). Validate findings in 3D spheroid models to mimic in vivo heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
